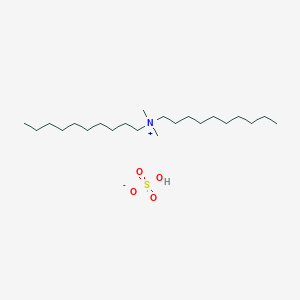
Didecyldimethylammonium hydrogen sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Didecyldimethylammonium hydrogen sulfate is a quaternary ammonium compound known for its potent antimicrobial properties. It is widely used as a disinfectant and antiseptic in various industries, including healthcare, agriculture, and water treatment. The compound is effective against a broad spectrum of microorganisms, including bacteria, fungi, and viruses.
Preparation Methods
Synthetic Routes and Reaction Conditions
Didecyldimethylammonium hydrogen sulfate can be synthesized through the quaternization of dimethylamine with decyl bromide, followed by the reaction with sulfuric acid. The reaction conditions typically involve:
Temperature: 60-80°C
Solvent: Anhydrous ethanol or methanol
Catalyst: Sodium hydroxide or potassium hydroxide
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed under controlled conditions. The process includes:
Quaternization: Dimethylamine reacts with decyl bromide to form didecyldimethylammonium bromide.
Sulfonation: The bromide compound is then treated with sulfuric acid to yield this compound.
Purification: The final product is purified through crystallization or distillation to remove impurities.
Chemical Reactions Analysis
Types of Reactions
Didecyldimethylammonium hydrogen sulfate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various by-products, depending on the oxidizing agent used.
Reduction: It can be reduced under specific conditions, although this is less common.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly with halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halides such as sodium chloride or potassium iodide in aqueous or alcoholic solutions.
Major Products Formed
Oxidation: Various oxidized derivatives, depending on the reaction conditions.
Reduction: Reduced forms of the compound, often with altered antimicrobial properties.
Substitution: Substituted quaternary ammonium compounds with different halide ions.
Scientific Research Applications
Didecyldimethylammonium hydrogen sulfate has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in cell culture and microbiology for its antimicrobial properties.
Medicine: Utilized in disinfectants and antiseptics for surgical instruments and surfaces.
Industry: Applied in water treatment, agriculture, and food processing for microbial control.
Mechanism of Action
The antimicrobial action of didecyldimethylammonium hydrogen sulfate is primarily due to its ability to disrupt the cell membranes of microorganisms. The compound interacts with the phospholipid bilayer, causing leakage of cellular contents and ultimately cell death. The molecular targets include:
Phospholipid Membranes: Disruption leads to loss of membrane integrity.
Proteins: Denaturation of essential proteins within the cell.
DNA/RNA: Interference with nucleic acid synthesis and function.
Comparison with Similar Compounds
Similar Compounds
- Didecyldimethylammonium chloride
- Benzalkonium chloride
- Cetyltrimethylammonium bromide
Comparison
Didecyldimethylammonium hydrogen sulfate is unique due to its sulfate anion, which can enhance its solubility and antimicrobial efficacy compared to its chloride and bromide counterparts. Additionally, the sulfate form may exhibit different interaction profiles with microbial cell membranes, potentially leading to broader or more potent antimicrobial activity.
Properties
Molecular Formula |
C22H49NO4S |
|---|---|
Molecular Weight |
423.7 g/mol |
IUPAC Name |
didecyl(dimethyl)azanium;hydrogen sulfate |
InChI |
InChI=1S/C22H48N.H2O4S/c1-5-7-9-11-13-15-17-19-21-23(3,4)22-20-18-16-14-12-10-8-6-2;1-5(2,3)4/h5-22H2,1-4H3;(H2,1,2,3,4)/q+1;/p-1 |
InChI Key |
QKZSRLQZSFTOHR-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCC[N+](C)(C)CCCCCCCCCC.OS(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















